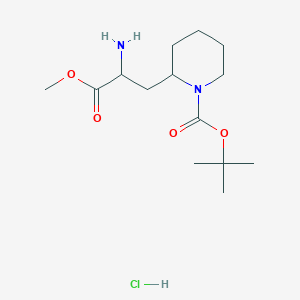

Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

Description

Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position of the piperidine ring. The 2-position is substituted with a 2-amino-3-methoxy-3-oxopropyl side chain, which includes an amino group, a methoxy ester, and a ketone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. and KB Chemtronica (Sweden) . Its structural complexity suggests utility as a key intermediate in drug discovery, particularly for bioactive molecules targeting neurological or infectious diseases.

Properties

IUPAC Name |

tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)16-8-6-5-7-10(16)9-11(15)12(17)19-4;/h10-11H,5-9,15H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOGRYRBQVCXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241139-35-3 | |

| Record name | tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps such as recrystallization and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential precursor for pharmaceutical compounds.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Purity | Key Substituents | Salt Form |

|---|---|---|---|---|

| Target Compound | Not Provided | N/A | 2-amino-3-methoxy-3-oxopropyl | Hydrochloride |

| QN-0899: tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | 1211582-61-4 | 97% | 4-amino-4-(trifluoromethyl) | None |

| QV-7771: tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride | 1402047-77-1 | 95% | 4-amino-4-(trifluoromethyl) | Hydrochloride |

| QK-3200: (S)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate | 1108713-00-3 | 95% | 2-aminothiazol-4-yl (pyrrolidine backbone) | None |

Key Observations:

Positional Isomerism: The target compound’s amino and ester groups are at the 2-position of the piperidine ring, whereas QN-0899 and QV-7771 feature a trifluoromethyl-substituted amino group at the 4-position. This positional difference may influence steric effects and binding affinity in biological systems.

Salt Forms : The target compound and QV-7771 both exist as hydrochlorides, likely improving aqueous solubility compared to their freebase counterparts (e.g., QN-0899) .

Commercial Availability and Supplier Landscape

The target compound is supplied by at least eight global vendors, including Hubei Shinrezing Pharmaceutical Technology Co., Ltd. and Rely Chemicals Ltd. . This contrasts with analogues like QV-7771, which are typically listed in specialized catalogs (e.g., Combi-Blocks) .

Biological Activity

Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₂₇ClN₂O₄

- Molecular Weight : 304.82 g/mol

- CAS Number : 1217521-20-4

Research indicates that compounds similar to Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate exhibit a variety of mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. The piperidine ring structure is known to enhance binding affinity to specific targets, potentially modulating various biochemical pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related piperidine derivatives. For instance, one study reported that compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition for these compounds ranged from 9 mm to 14 mm, comparable to conventional antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 11 | |

| Pseudomonas aeruginosa | 10 | |

| Klebsiella pneumoniae | 9 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that similar compounds exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, studies have indicated that piperidine derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy . The half-maximal inhibitory concentration (IC50) values for these compounds against specific cancer cell lines were reported between 5 µg/mL and 15 µg/mL.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | |

| MCF-7 (Breast Cancer) | 8 | |

| A549 (Lung Cancer) | 12 |

Case Studies

A recent case study highlighted the synthesis and evaluation of a series of piperidine derivatives, including this compound. The study found that these compounds exhibited not only antimicrobial properties but also significant anti-inflammatory effects in vitro, suggesting a dual mode of action that could be beneficial in treating infections with an inflammatory component .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. A general approach includes:

- Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .

- Step 2 : Introduction of the 2-amino-3-methoxy-3-oxopropyl side chain via nucleophilic substitution or Michael addition, often requiring catalysts like DBU or TEA in anhydrous solvents (e.g., DCM or acetonitrile) .

- Step 3 : Hydrochloride salt formation via treatment with HCl in diethyl ether or methanol . Purification is critical and may involve column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization .

Q. How is the stereochemical integrity of the compound validated during synthesis?

Chiral purity is confirmed using:

- Chiral HPLC : Employing columns like Chiralpak® IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers .

- Optical Rotation : Comparing observed [α]D values with literature data for similar piperidine derivatives .

- X-ray Crystallography : For absolute configuration determination in crystalline intermediates .

Advanced Research Questions

Q. What strategies optimize reaction yields for the 2-amino-3-methoxy-3-oxopropyl side-chain introduction?

Yield optimization requires:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may stabilize transition states in Michael additions .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions like epimerization .

- Catalyst Selection : DBU outperforms weaker bases (e.g., TEA) in promoting regioselective additions, as evidenced by comparative kinetic studies . Reported yields range from 45–72%, with impurities often arising from Boc-group cleavage or over-alkylation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies indicate:

- Acidic Conditions (pH < 3) : Rapid Boc-group hydrolysis within 24 hours at 25°C, generating piperidine hydrochloride .

- Neutral/Basic Conditions (pH 7–9) : Stable for >7 days at 4°C, but degradation occurs at elevated temperatures (>40°C) due to oxazolidinone formation .

- Storage Recommendations : Lyophilized form at −20°C in inert atmospheres maximizes shelf life (>12 months) .

Q. What mechanistic insights explain contradictory data on its antimicrobial activity?

Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) may arise from:

- Steric Effects : Bulkier substituents on the piperidine ring reduce membrane permeability .

- Protonation State : The hydrochloride salt’s solubility vs. freebase bioavailability impacts efficacy .

- Assay Variability : Broth microdilution vs. agar diffusion methods yield differing results due to diffusion kinetics .

Q. How can computational modeling guide its application in CNS drug discovery?

Molecular dynamics simulations reveal:

- Blood-Brain Barrier (BBB) Penetration : LogP values ~2.1 suggest moderate permeability, but the tertiary amine may enhance uptake via active transport .

- Target Engagement : Docking studies with serotonin receptors (5-HT1A) show favorable binding (ΔG = −9.2 kcal/mol), though in vitro validation is needed .

Methodological Challenges and Solutions

Q. What techniques resolve spectral overlaps in NMR characterization?

For complex ¹H-NMR signals (e.g., piperidine protons at δ 1.2–3.5 ppm):

- 2D NMR (COSY, HSQC) : Assigns coupling partners and correlates protons with carbons .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. How are batch-to-batch impurities quantified and controlled?

Impurity profiling involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.